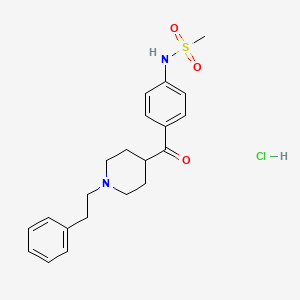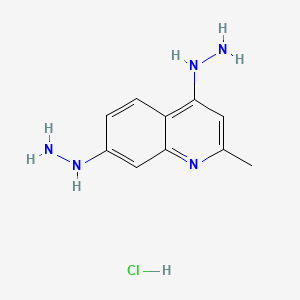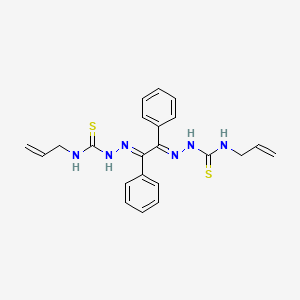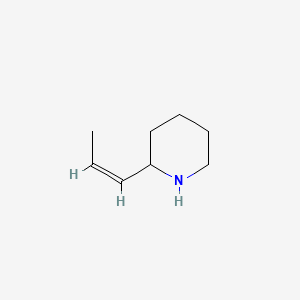
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is an organic compound with the molecular formula C11H15NO3 It is a derivative of butanamide, where the amide nitrogen is substituted with a (4-hydroxy-3-methoxyphenyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process. The use of automated systems and advanced purification techniques further enhances the quality and consistency of the final product.
化学反应分析
Types of Reactions
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of N-((4-hydroxy-3-methoxyphenyl)methyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other proteins, leading to changes in cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
Butanamide, N-(4-methoxyphenyl)-: Similar structure but lacks the hydroxyl group, which affects its chemical reactivity and biological activity.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide: Longer alkyl chain, which influences its solubility and interaction with biological membranes.
4-hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of an amide, leading to different chemical properties and applications.
Uniqueness
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
89575-11-1 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C12H17NO3/c1-3-4-12(15)13-8-9-5-6-10(14)11(7-9)16-2/h5-7,14H,3-4,8H2,1-2H3,(H,13,15) |
InChI 键 |
HYGXNCVIGJQTAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


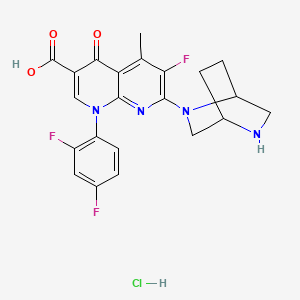
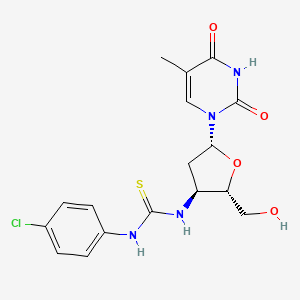
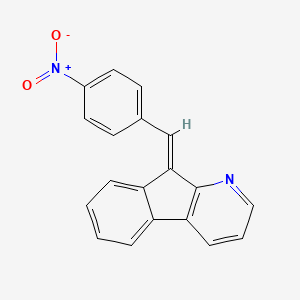
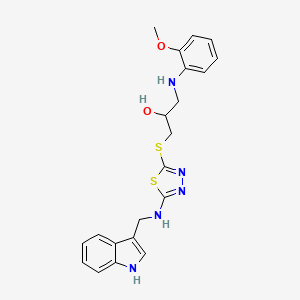
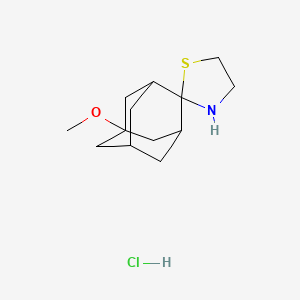
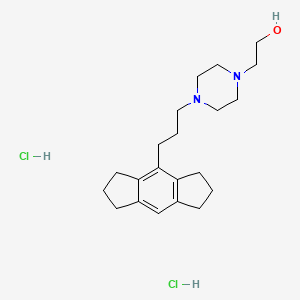
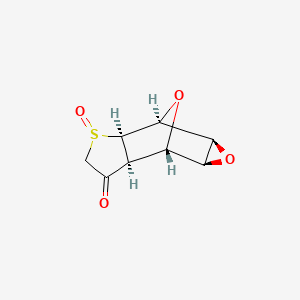
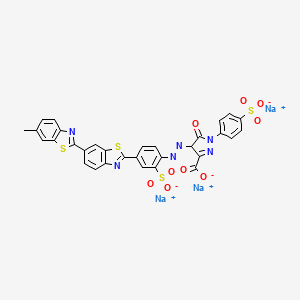
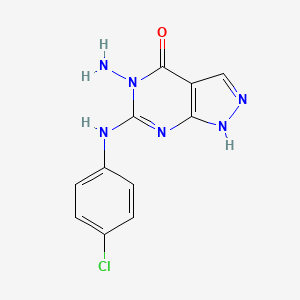
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
